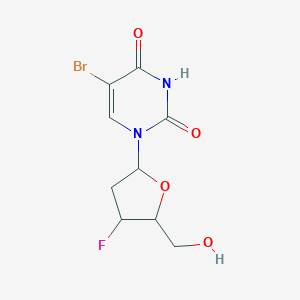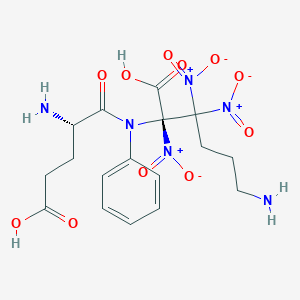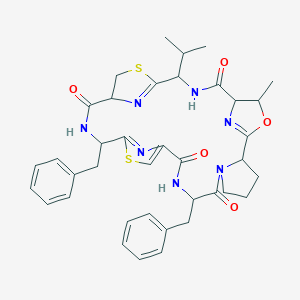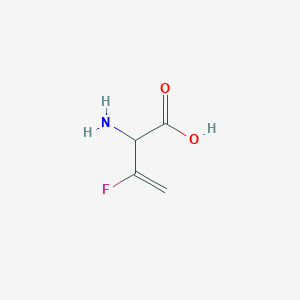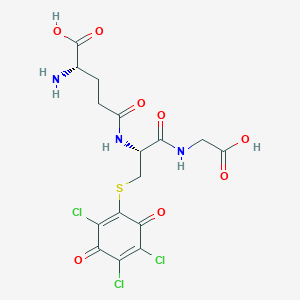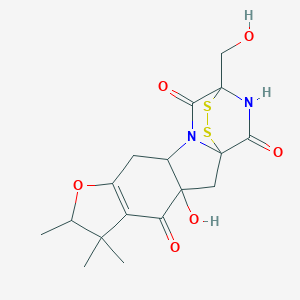
17-Ethinyl-11-oxatestosterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Ethinyl-11-oxatestosterone, also known as 17-Ethynyl-11-oxoandrost-4-en-3-one or 17-EOA, is a synthetic derivative of testosterone. It has been extensively studied for its potential use in scientific research applications due to its unique properties and mechanism of action.
Mécanisme D'action
17-EOA binds to androgen receptors in cells, leading to the activation of various signaling pathways. This activation results in increased protein synthesis and the promotion of skeletal muscle growth and development.
Biochemical and Physiological Effects:
Studies have shown that 17-EOA has potent anabolic effects on skeletal muscle tissue. It has been shown to increase muscle mass, strength, and endurance in animal models. Additionally, it has been shown to increase bone density and reduce fat mass.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 17-EOA in scientific research is its ability to selectively target androgen receptors in skeletal muscle tissue, leading to specific effects on muscle growth and development. However, one of the limitations of using 17-EOA is the potential for off-target effects on other tissues and organs.
Orientations Futures
Future research on 17-EOA could focus on its potential use in the treatment of muscle wasting diseases, such as muscular dystrophy. Additionally, further studies could investigate the effects of 17-EOA on other tissues and organs to better understand its potential therapeutic applications. Finally, studies could investigate the potential use of 17-EOA in combination with other drugs or therapies to enhance its effects.
Méthodes De Synthèse
17-EOA can be synthesized through a multi-step process starting from testosterone. The synthesis involves several chemical reactions, including oxidation, reduction, and esterification. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
17-EOA has been used in various scientific research applications, including the study of androgen receptor function, gene expression, and protein synthesis. It has also been used to investigate the effects of androgens on skeletal muscle growth and development.
Propriétés
Numéro CAS |
113555-47-8 |
|---|---|
Nom du produit |
17-Ethinyl-11-oxatestosterone |
Formule moléculaire |
C20H26O3 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
(1S,2S,10S,11S,14R,15R)-14-ethynyl-14-hydroxy-2,15-dimethyl-17-oxatetracyclo[8.7.0.02,7.011,15]heptadec-6-en-5-one |
InChI |
InChI=1S/C20H26O3/c1-4-20(22)10-8-16-15-6-5-13-11-14(21)7-9-18(13,2)17(15)23-12-19(16,20)3/h1,11,15-17,22H,5-10,12H2,2-3H3/t15-,16-,17-,18-,19-,20-/m0/s1 |
Clé InChI |
ZPNQMHXTVUJDII-RABCQHRBSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2OC[C@]4([C@H]3CC[C@]4(C#C)O)C |
SMILES |
CC12CCC(=O)C=C1CCC3C2OCC4(C3CCC4(C#C)O)C |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2OCC4(C3CCC4(C#C)O)C |
Synonymes |
17-ethinyl-11-oxa-testosterone 17-ethinyl-11-oxatestosterone 17-ethynyl-11-oxatestosterone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



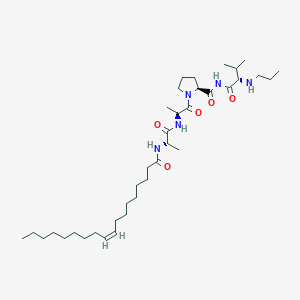
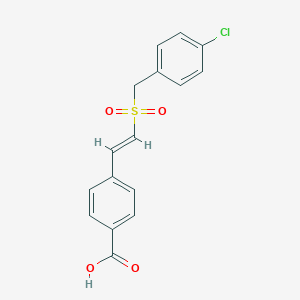
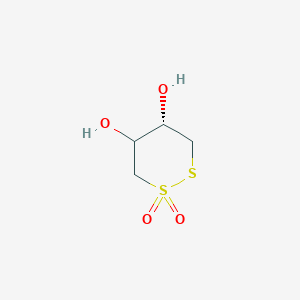
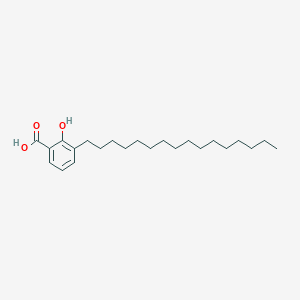
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate](/img/structure/B219266.png)
